Boc-d-cys(trt)-oh Boc-d-cys(trt)-oh
Brand Name: Vulcanchem
CAS No.: 87494-13-1
VCID: VC21542987
InChI: InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C27H29NO4S
Molecular Weight: 463.6 g/mol

Boc-d-cys(trt)-oh

CAS No.: 87494-13-1

VCID: VC21542987

Molecular Formula: C27H29NO4S

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-d-cys(trt)-oh - 87494-13-1

Description

Boc-D-Cys(Trt)-OH, or N-tert-butoxycarbonyl-S-trityl-D-cysteine, is a derivative of the amino acid cysteine. It is used primarily in peptide synthesis as a protecting group for the thiol side chain of cysteine. This compound is crucial in preventing unwanted reactions during peptide synthesis, such as oxidation or alkylation of the thiol group.

Applications in Peptide Synthesis

Boc-D-Cys(Trt)-OH is utilized in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine residues. This protection prevents racemization and ensures the stability of the peptide during synthesis. The trityl (Trt) group is acid-labile, allowing for easy removal under mild conditions, typically using trifluoroacetic acid (TFA) or other acidic reagents.

Research Findings and Challenges

Research on cysteine protecting groups highlights the importance of choosing the right group to minimize side reactions such as racemization and oxidation. The trityl group is effective but can be less stable than other protecting groups like tert-butyl (tBu) or acetamidomethyl (Acm) under certain conditions .

Protecting GroupStabilityEase of Removal
Trityl (Trt)ModerateEasy
tert-Butyl (tBu)HighModerate
Acetamidomethyl (Acm)HighModerate
CAS No. 87494-13-1
Product Name Boc-d-cys(trt)-oh
Molecular Formula C27H29NO4S
Molecular Weight 463.6 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Standard InChI InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
Standard InChIKey JDTOWOURWBDELG-HSZRJFAPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Synonyms boc-d-cys(trt)-oh;87494-13-1;Boc-S-Trityl-D-Cysteine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoicacid;BOC-CYSTEINE(TRT)-OH;C27H29NO4S;Boc-Cys(Trt);AmbotzBAA5000;Boc-L-cysteine(trityl);CTK3J7130;MolPort-005-938-125;ACT00019;ZINC4534296;ANW-43637;AKOS015836472;AC-6700;AM81666;CB-1665;RTR-027510;AJ-51589;AK-50196;BR-41445;KB-48419;SC-09447;AB1006956
PubChem Compound 11590774
Last Modified Aug 15 2023

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